molecular formula C18H20N2O9 B12039518 Kipukasin H CAS No. 1136789-16-6

Kipukasin H

Cat. No.: B12039518
CAS No.: 1136789-16-6
M. Wt: 408.4 g/mol
InChI Key: RARUJUZFKGDIOM-RAEVTNRLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Kipukasin H involves several steps, typically starting with the isolation of the compound from fungal cultures. The process includes:

Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the general approach would involve optimizing the fermentation and extraction processes to maximize yield and purity. This could include:

    Optimizing Culture Conditions: Adjusting factors such as temperature, pH, and nutrient availability to enhance the production of this compound.

    Scaling Up Fermentation: Using larger bioreactors to increase the volume of fungal culture.

    Advanced Purification Techniques: Employing high-performance liquid chromatography (HPLC) and other advanced methods to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: Kipukasin H can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within this compound.

    Substitution: Various substitution reactions can occur, particularly involving the aromatic ring and hydroxyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Kipukasin H has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying nucleoside analogs and their reactivity.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of Kipukasin H involves its interaction with specific molecular targets and pathways. While detailed studies are ongoing, it is believed that:

    Molecular Targets: this compound may target enzymes and receptors involved in cellular processes.

    Pathways Involved: The compound could influence pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Kipukasin H can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its unique structure and the specific conditions required for its production

By understanding the detailed aspects of this compound, researchers can better explore its potential and develop new applications for this intriguing compound.

Properties

CAS No.

1136789-16-6

Molecular Formula

C18H20N2O9

Molecular Weight

408.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 4-hydroxy-2-methoxy-6-methylbenzoate

InChI

InChI=1S/C18H20N2O9/c1-8-5-9(22)6-10(27-2)13(8)17(25)29-15-14(24)11(7-21)28-16(15)20-4-3-12(23)19-18(20)26/h3-6,11,14-16,21-22,24H,7H2,1-2H3,(H,19,23,26)/t11-,14-,15-,16-/m1/s1

InChI Key

RARUJUZFKGDIOM-RAEVTNRLSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C(=O)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=CC(=O)NC3=O)CO)O)OC)O

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2C(C(OC2N3C=CC(=O)NC3=O)CO)O)OC)O

Origin of Product

United States

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